molecular formula C10H7NO B3194452 2-(1-Benzofuran-7-yl)acetonitrile CAS No. 84549-03-1

2-(1-Benzofuran-7-yl)acetonitrile

Cat. No.: B3194452
CAS No.: 84549-03-1
M. Wt: 157.17 g/mol
InChI Key: GPHVJVMHDWVUFB-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffolds in Modern Organic Synthesis

The benzofuran scaffold, a heterocyclic structure composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the development of a vast array of organic compounds. nih.govbohrium.comuq.edu.aubgu.ac.il This structural motif is not only prevalent in numerous natural products but also serves as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.comnih.govrsc.org The term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. taylorandfrancis.com

The versatility of the benzofuran ring system allows for the synthesis of derivatives with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, antitumor, and anti-inflammatory properties. nih.govbohrium.comtaylorandfrancis.comnih.govrsc.org The ability to introduce various substituents at different positions on the benzofuran core enables chemists to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological efficacy. taylorandfrancis.comnih.gov This has led to the development of numerous benzofuran-containing drugs and clinical candidates. nih.govuq.edu.aubgu.ac.il The synthesis of benzofuran derivatives is an active area of research, with numerous methods being developed to construct this important heterocyclic system. rsc.orgorganic-chemistry.orgnih.gov

Strategic Importance of Nitrile Functional Groups in Chemical Transformations

The nitrile or cyano functional group (C≡N) is a highly versatile and strategically important moiety in organic synthesis. nih.govresearchgate.net Its unique electronic structure, characterized by a nucleophilic nitrogen atom and an electrophilic carbon center, along with the π-coordinating ability of the triple bond, imparts a rich and diverse reactivity. nih.govresearchgate.net

Nitriles serve as valuable precursors for a wide range of other functional groups, including carboxylic acids, primary amines, and amides, which significantly expands their synthetic utility. ebsco.compearson.comnumberanalytics.com They can participate in a variety of chemical reactions, such as cycloadditions, to form important carbocyclic and heterocyclic structures. nih.govresearchgate.net Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the introduction of diverse functionalities at specific positions within a molecule. nih.govresearchgate.net This versatility makes nitriles indispensable tools for the construction of complex molecular architectures, including those found in pharmaceuticals and other functional materials. nih.govnumberanalytics.com

Research Trajectories for 2-(1-Benzofuran-7-yl)acetonitrile within Contemporary Chemical Science

The compound this compound combines the privileged benzofuran scaffold with the synthetically versatile acetonitrile (B52724) group. This unique combination positions it as a molecule of significant interest for several research trajectories in contemporary chemical science.

Current research efforts are likely focused on a few key areas:

Synthesis of Novel Derivatives: Researchers are exploring methods to synthesize new derivatives of this compound. This involves modifying both the benzofuran ring and the acetonitrile side chain to create a library of related compounds. nih.govnih.gov

Exploration of Biological Activity: Given the well-established biological significance of benzofurans, a primary research trajectory is the investigation of the pharmacological properties of this compound and its derivatives. nih.govnih.gov This includes screening for potential anticancer, antimicrobial, and anti-inflammatory activities. nih.govrsc.orgnih.gov

Application as a Synthetic Intermediate: The reactivity of the nitrile group makes this compound a valuable intermediate for the synthesis of more complex molecules. nih.govresearchgate.net Research is likely underway to utilize this compound as a building block in the total synthesis of natural products or in the development of novel materials.

Delimitation of Research Scope and Core Objectives for this compound

To maintain a clear and focused scientific investigation, the research scope for this compound is strictly defined. The core objectives are centered on understanding the fundamental chemical properties and potential applications of this specific molecule.

Core Objectives:

Chemical Synthesis and Characterization: To develop and optimize synthetic routes for the preparation of this compound and to fully characterize its chemical and physical properties.

Reactivity Studies: To investigate the reactivity of the nitrile functional group and the benzofuran core in various chemical transformations.

Exploration of Derivative Synthesis: To systematically synthesize a series of derivatives by modifying the parent structure to establish structure-activity relationships.

Preliminary Biological Evaluation: To conduct initial in vitro screening of this compound and its derivatives to identify any promising biological activities.

This focused approach ensures a thorough understanding of the fundamental chemistry of this compound, which will provide a solid foundation for any future, more specialized research endeavors.

Below are tables detailing some of the key chemical entities and their properties relevant to the discussion.

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaCAS NumberKey Characteristics
2-(1-Benzofuran-2-yl)acetonitrileC10H7NO15618732-3Isomer of the title compound, with the acetonitrile group at the 2-position of the benzofuran ring. uni.lu
2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetonitrileC10H9NO221508339A related compound where the acetonitrile group is linked via an oxygen atom. nih.gov
(2,3-Dihydro-1-benzofuran-7-yl)acetic acidC10H10O3Not AvailableThe carboxylic acid derivative of the hydrogenated form of the title compound. axios-research.com
Benzofuran-7-carboxylic acidC9H6O3Not AvailableA related benzofuran derivative with a carboxylic acid at the 7-position. prepchem.com
CarbofuranC12H15NO31563-66-2A well-known insecticide with a dihydrobenzofuran core, highlighting the biological relevance of this scaffold. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzofuran-7-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHVJVMHDWVUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Benzofuran 7 Yl Acetonitrile and Analogous Benzofuran Acetonitrile Derivatives

Foundational Strategies for Benzofuran (B130515) Ring Construction with Acetonitrile (B52724) Integration

The construction of the benzofuran ring is the cornerstone of these synthetic endeavors. The challenge lies in integrating the acetonitrile group, either by using a precursor already bearing this functionality or by forming it during the cyclization process.

Intramolecular cyclization represents a powerful and direct method for forming the furan (B31954) ring fused to the benzene (B151609) core. sioc-journal.cn These reactions often proceed by forming a key oxygen-carbon or carbon-carbon bond to close the ring.

One classical approach involves the cyclodehydration of α-phenoxy ketones, a reaction that can be mediated by reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). researchgate.net Another prominent strategy is the intramolecular cyclization of ortho-alkynylphenols, which can be triggered by various catalysts. nih.govacs.org Furthermore, unique radical cyclization cascades have been developed, providing an excellent method for synthesizing complex and polycyclic benzofuran compounds. nih.govscienceopen.com A one-pot procedure involving in situ Williamson ether formation between a halo-functionalized scaffold and a salicylaldehyde (B1680747) derivative, followed by intramolecular cyclization and dehydration, has proven effective for creating complex benzofuran systems. d-nb.info

Table 1: Examples of Intramolecular Cyclization Strategies for Benzofuran Synthesis

Precursor Type Reaction Name/Type Key Reagents/Conditions Outcome
α-Phenoxy Ketones Perkin Rearrangement / Cyclodehydration Eaton's Reagent, Heat 2-Substituted Benzofurans
o-Alkynylphenols Electrophilic Cyclization Platinum electrodes, Acetonitrile nih.govacs.org Substituted Benzofurans nih.govacs.org
o-Allylphenols Ring-Closing Metathesis (RCM) Grubb's Catalyst lbp.world Dihydrobenzofurans lbp.world

Transition metals, particularly palladium and copper, are mainstays in modern organic synthesis and feature heavily in the construction of benzofuran rings. nih.govacs.org These catalysts facilitate key bond-forming events that are often difficult to achieve through other means.

A widely used and versatile method is the Sonogashira coupling reaction. rsc.org This reaction typically involves the palladium-copper co-catalyzed cross-coupling of a terminal alkyne with an ortho-halophenol, which is followed by an intramolecular cyclization (annulations) to form the benzofuran ring. acs.orgjocpr.comrsc.org Nickel-catalyzed intramolecular nucleophilic addition reactions have also been reported, providing a route to benzofuran derivatives from aryl halides and ketones. nih.govorganic-chemistry.org

Specifically for acetonitrile derivatives, a palladium-acetate-catalyzed reaction has been described where 2-(2-formylphenoxy)acetonitriles are coupled with arylboronic acids to produce 2-aryl-3-benzoylbenzofurans. nih.govacs.org This method directly uses a precursor containing the desired acetonitrile side chain.

Table 2: Transition Metal-Catalyzed Systems for Benzofuran Synthesis

Catalyst System Ligand/Co-catalyst Substrates Typical Conditions Ref.
Pd(OAc)₂ bpy (2,2'-bipyridine) 2-(2-formylphenoxy)acetonitriles, Arylboronic acids Toluene, 90 °C nih.govacs.org
(PPh₃)PdCl₂ CuI (co-catalyst) o-Iodophenols, Terminal alkynes Triethylamine (B128534) (base and solvent) nih.govacs.org
Ni(OTf)₂ 1,10-phenanthroline (B135089) Aryl halides, Ketones Acetonitrile (solvent) nih.govorganic-chemistry.org

Base-mediated reactions offer a metal-free alternative for constructing the benzofuran scaffold. The Rap-Stoermer reaction, for instance, utilizes a base like triethylamine to catalyze the condensation of α-haloketones with salicylaldehydes, leading to benzofuran derivatives in remarkable yields. nih.gov Another approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. organic-chemistry.org

In recent years, organocatalysis has emerged as a powerful tool. An enantioselective strategy combining a Brønsted base and an N-heterocyclic carbene (NHC) catalyst has been demonstrated for the construction of cyclopenta[b]benzofuran scaffolds through an intramolecular double cyclization. nih.gov

Functional Group Interconversions for the Introduction or Modification of the Nitrile Moiety

An alternative to integrating the acetonitrile group during ring formation is to introduce it onto a pre-existing benzofuran nucleus via functional group interconversion. organic-chemistry.org This approach offers flexibility, allowing for the late-stage installation of the nitrile.

A modern and powerful method involves a palladium-catalyzed cross-coupling approach where a benzofuran-derived thianthrenium salt reacts with an isonitrile to install the nitrile group. acs.org This method is robust and tolerates various functional groups on the heterocyclic core. acs.org

More traditional methods can also be envisioned, such as the conversion of a benzofuran carboxaldehyde to an oxime, followed by dehydration to the nitrile. Another possibility is the Rosenmund–von Braun reaction, involving the cyanation of an aryl halide (e.g., a bromo-benzofuran) with a copper cyanide salt. While classic, these methods often require harsh conditions. Modern advancements allow for the conversion of carboxylic acids directly to nitriles using reagents like AlCl₃ in the presence of glutaronitrile. organic-chemistry.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in 2-(1-Benzofuran-7-yl)acetonitrile Synthesis

Achieving high yield and selectivity in the synthesis of a target molecule is paramount. The optimization of reaction conditions—including the choice of catalyst, solvent, base, temperature, and reaction time—is a critical aspect of synthetic development. researchgate.netresearchgate.net

For instance, in the organocatalytic synthesis of cyclopenta[b]benzofurans, a study demonstrated that the choice of the cinchona alkaloid-derived catalyst and its substituents had a significant impact on the enantioselectivity of the reaction. nih.gov The use of a cinchonidine (B190817) derivative with a sterically demanding group led to a notable increase in enantiomeric excess. nih.gov

Similarly, in transition metal-catalyzed reactions, the ligand plays a crucial role. In a palladium-catalyzed synthesis, it was found that using 1,10-phenanthroline as a ligand with a nickel catalyst in acetonitrile solvent led to high yields of benzofuran derivatives. nih.govacs.org The choice of base, such as cesium carbonate versus potassium carbonate, can also dramatically influence the outcome of palladium-catalyzed coupling reactions. acs.org

Table 3: Illustrative Optimization of an Organocatalytic Cyclization

Entry Catalyst Reaction Time (h) Diastereomeric Ratio (dr) Yield (%) Enantiomeric Excess (ee %)
1 Quinine 36 20:1 66 92
2 Cinchonidine 36 12:1 73 -94
3 Methylated Quinine >72 - Traces -
4 Acetylated Quinine - - No Reaction -
5 OTIPS-Cinchonidine 52 8:1 49 -96

This table is a representative example based on findings for cyclopenta[b]benzofuran synthesis, demonstrating the impact of catalyst modification on reaction outcomes. nih.gov

Principles of Atom Economy and Green Chemistry in Synthetic Routes to this compound

The principles of green chemistry and atom economy are increasingly guiding the development of new synthetic methodologies. nih.gov The goal is to design processes that are more efficient, produce less waste, and utilize more environmentally benign materials. rsc.org

Several strategies for benzofuran synthesis align with these principles:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, such as the one-pot synthesis of benzofurans from phenols and bromoalkynes, reduces solvent waste, energy consumption, and purification steps. d-nb.infoorganic-chemistry.org

Atom-Economic Reactions: These reactions maximize the incorporation of atoms from the starting materials into the final product. A visible-light-mediated cyclization of 1,6-enynes that proceeds without any photocatalyst, oxidant, or transition metal is a prime example of an atom-economic protocol. nih.gov

Green Solvents and Catalysts: The use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, offers a greener alternative to traditional volatile organic solvents. nih.govacs.org Similarly, using water as a solvent or designing reactions where water is the only byproduct enhances the environmental profile of the synthesis. acs.orgorganic-chemistry.org

Catalyst Recycling: The development of recyclable catalysts, such as palladium nanoparticles, allows for their reuse without significant loss of activity, reducing costs and metal waste. organic-chemistry.org

These green approaches not only minimize environmental impact but often lead to more efficient and cost-effective syntheses. researchgate.netelsevier.es

Chemical Reactivity and Derivatization Reactions of 2 1 Benzofuran 7 Yl Acetonitrile

Reactivity Profile of the Nitrile Group within 2-(1-Benzofuran-7-yl)acetonitrile

The nitrile group (C≡N) is a highly polar functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. Its reactivity is analogous in some respects to a carbonyl group, serving as a linchpin for various functional group interconversions.

The triple bond of the nitrile group readily undergoes nucleophilic addition. Strong nucleophiles, such as Grignard reagents (R-MgX), can attack the electrophilic carbon. This initial addition leads to the formation of an intermediate imine anion, which upon aqueous workup and hydrolysis, yields a ketone. This reaction provides a powerful method for carbon-carbon bond formation, transforming the cyano moiety into a carbonyl group and attaching a new organic substituent.

Another class of nucleophilic additions involves the in-situ formation of silyl (B83357) ketene (B1206846) imines from nitriles using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base. These intermediates can then react with electrophiles, demonstrating the versatility of the nitrile group in more complex, one-pot reaction sequences.

Table 1: Representative Nucleophilic Additions to Nitriles

Reaction Type Reagents Intermediate Final Product (after hydrolysis)
Grignard Reaction 1. R-MgX2. H₃O⁺ Imine anion Ketone

The cyano group can be completely reduced to a primary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via successive nucleophilic additions of hydride ions to the nitrile carbon. The resulting 2-(1-Benzofuran-7-yl)ethan-1-amine is a valuable intermediate for the synthesis of more complex molecules.

Conversely, the nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. The reaction proceeds through an amide intermediate, 2-(1-Benzofuran-7-yl)acetamide. Prolonged heating is often required to drive the hydrolysis to completion, yielding 2-(1-Benzofuran-7-yl)acetic acid.

Table 2: Hydrolysis and Reduction of the Nitrile Group

Transformation Reagents Intermediate Final Product
Reduction LiAlH₄, followed by H₂O workup Imine anion 2-(1-Benzofuran-7-yl)ethan-1-amine

Transformations Involving the 1-Benzofuran Heterocyclic Core

The 1-benzofuran ring is an aromatic system, but the reactivity of the benzenoid and furan (B31954) rings differs significantly. The furan ring is generally more electron-rich and susceptible to electrophilic attack and addition reactions, while the benzene (B151609) ring behaves more like a typical substituted benzene.

The 1-benzofuran nucleus is generally reactive towards electrophiles. In this compound, the cyanomethyl substituent at the 7-position is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-positions relative to itself, which are C4 and C6. The fused furan ring also influences the regioselectivity. Based on the established reactivity of benzofuran (B130515) derivatives, electrophilic substitution is expected to occur preferentially at the C4 position.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent Expected Major Product
Nitration HNO₃/H₂SO₄ 2-(4-Nitro-1-benzofuran-7-yl)acetonitrile
Bromination Br₂/FeBr₃ 2-(4-Bromo-1-benzofuran-7-yl)acetonitrile

The furan portion of the benzofuran system has its own distinct reactivity. The C2-C3 double bond is particularly reactive. While the C2 position is substituted in many benzofuran syntheses, the C2 proton of an unsubstituted benzofuran can undergo regioselective metallation using strong bases like n-butyllithium (n-BuLi), followed by reaction with an electrophile. Photooxygenation can lead to cycloaddition across the C2-C3 bond, resulting in ring-opened products like 2-acetoxy acetophenones after isomerization. Vilsmeier-Haack formylation typically occurs at the electron-rich furan ring, preferentially at the C2 position if it is available.

Synthetic Routes to Novel Polyheterocyclic Systems Derived from this compound

The active methylene (B1212753) group (-CH₂) in this compound is a key handle for constructing novel fused and linked heterocyclic systems. The electron-withdrawing effect of the adjacent nitrile group makes the methylene protons acidic and easily removed by a base, generating a stabilized carbanion. This nucleophile can then participate in a wide variety of condensation and cyclization reactions.

Drawing parallels from the reactivity of analogous benzofuran derivatives like 3-(benzofuran-2-yl)-3-oxopropanenitrile, the active methylene group can react with various electrophiles to build complex structures. For example, reaction with diazonium salts can lead to the formation of hydrazones, which can be cyclized to form pyridazine (B1198779) or pyrazole (B372694) derivatives. Similarly, condensation with reagents like phenyl isothiocyanate followed by reaction with α-halo ketones or nitriles can be used to construct substituted thiazole (B1198619) systems. These reactions showcase the utility of the cyanomethyl moiety as a versatile synthon for heterocyclic synthesis.

Table 4: Exemplar Synthetic Routes to Polyheterocycles

Reagent(s) Resulting Heterocyclic System (by analogy)
1. Base2. Aryl diazonium chloride (Ar-N₂⁺Cl⁻)3. Hydrazine (H₂NNH₂) Pyrazole ring fused or linked to the benzofuran
1. Phenyl isothiocyanate (PhNCS)2. Ethyl chloroacetate Thiazolidinone ring attached at the methylene carbon

This compound as a Versatile Synthetic Building Block for Advanced Organic Structures

This compound is a multifaceted organic compound that holds significant potential as a precursor in the synthesis of more complex, polyfunctional, and heterocyclic molecules. Its utility stems from the presence of two key reactive sites: the nitrile group (-C≡N) and the adjacent active methylene bridge (-CH₂-). The electron-withdrawing nature of the nitrile group acidifies the protons of the methylene group, making them susceptible to deprotonation by a base. This generates a stabilized carbanion that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Concurrently, the nitrile group itself can undergo a range of transformations to yield other valuable functional groups. This dual reactivity allows for a diverse array of derivatization reactions, establishing this compound as a valuable building block for advanced organic structures.

The reactivity of the active methylene group is a cornerstone of its synthetic utility. This group can participate in base-catalyzed condensation reactions with various electrophiles, most notably aldehydes and ketones, in what is known as the Knoevenagel condensation. While direct examples with this compound are not extensively documented in readily available literature, the reaction is a fundamental transformation for analogous active methylene compounds. For instance, similar acetonitriles readily react with aromatic aldehydes in the presence of a base like piperidine (B6355638) to yield α,β-unsaturated nitrile derivatives. The rate of this condensation can be influenced by the electronic nature of the substituents on the aromatic aldehyde. researchgate.net This suggests that this compound could be used to synthesize a variety of substituted cinnamonitrile (B126248) analogues bearing the benzofuran-7-yl moiety.

Furthermore, the active methylene group is a prime candidate for alkylation and acylation reactions. Using a suitable base to generate the carbanion, subsequent reaction with alkyl halides or acyl chlorides would lead to the introduction of various substituents at the α-position. This provides a pathway to a wide range of substituted benzofuran-7-yl acetonitrile (B52724) derivatives, which can serve as intermediates for further transformations.

The nitrile functionality itself offers a rich field for derivatization. One of the most fundamental transformations is its hydrolysis to a carboxylic acid. The resulting 2-(1-Benzofuran-7-yl)acetic acid is a valuable intermediate in its own right. For the analogous 2-(benzofuran-2-yl)acetonitrile, the corresponding acetic acid has been synthesized and subsequently converted into a variety of amides by coupling with different amines. researchgate.net This indicates a reliable pathway from this compound to a series of novel amides with potential biological activities. The nitrile group can also be reduced to a primary amine, 2-(1-Benzofuran-7-yl)ethanamine, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This transformation opens the door to another class of derivatives accessible from this versatile building block.

The combination of the active methylene and nitrile functionalities allows for the construction of various heterocyclic systems. A prominent example is the Gewald reaction, which is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester (or in this case, an activated nitrile), and elemental sulfur in the presence of a base to form highly substituted 2-aminothiophenes. wikipedia.orgresearchgate.net Given that this compound possesses the requisite activated nitrile, it is a prime candidate for this reaction, enabling the synthesis of novel 2-aminothiophenes fused with or bearing the benzofuran-7-yl group. These resulting aminothiophenes are themselves versatile intermediates for the synthesis of fused thienopyrimidines and other complex heterocyclic systems.

Another potential cyclization pathway is the Thorpe-Ziegler reaction. This reaction involves the intramolecular self-condensation of a dinitrile, catalyzed by a base, to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.org To utilize this reaction, this compound would first need to be elaborated into a dinitrile by introducing a second nitrile-containing substituent. This approach could potentially lead to the synthesis of novel fused ring systems incorporating the benzofuran scaffold.

The following table summarizes some of the potential derivatization reactions of this compound based on the reactivity of its functional groups and analogies with similar compounds.

Reaction TypeReactant(s)Product ClassPotential Significance
HydrolysisH₂O, H⁺ or OH⁻2-(1-Benzofuran-7-yl)acetic acidPrecursor to esters, amides, and other carboxylic acid derivatives. researchgate.net
Knoevenagel CondensationAldehydes/Ketones, Base (e.g., Piperidine)α-(1-Benzofuran-7-yl)cinnamonitrilesSynthesis of α,β-unsaturated nitriles, which are versatile synthetic intermediates. researchgate.net
Gewald ReactionKetone/Aldehyde, Sulfur, Base (e.g., Morpholine)Substituted 2-AminothiophenesAccess to highly functionalized thiophenes, important scaffolds in medicinal chemistry. wikipedia.orgresearchgate.net
ReductionReducing agent (e.g., LiAlH₄, Catalytic Hydrogenation)2-(1-Benzofuran-7-yl)ethanamineFormation of primary amines for further functionalization.
AlkylationAlkyl halide, Base (e.g., NaH, LDA)α-Substituted-2-(1-benzofuran-7-yl)acetonitrilesIntroduction of diverse side chains for structural variety.
Thorpe-Ziegler Reaction (Intramolecular)Base (requires prior conversion to a dinitrile)Cyclic β-keto nitrilesFormation of new carbocyclic rings fused to or containing the benzofuran moiety. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Benzofuran 7 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy serves as the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular connectivity.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In 2-(1-Benzofuran-7-yl)acetonitrile, distinct signals are expected for the protons of the benzofuran (B130515) core and the methylene (B1212753) protons of the acetonitrile (B52724) group. The aromatic region would typically display complex splitting patterns arising from spin-spin coupling between adjacent protons on the benzene (B151609) and furan (B31954) rings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show signals corresponding to the quaternary carbons of the benzofuran ring junction, the methine carbons of the aromatic system, the methylene carbon of the side chain, and the characteristic nitrile carbon signal in the downfield region.

Detailed chemical shift assignments are presented in the tables below. These assignments are based on established chemical shift ranges for benzofuran systems and substituted aromatic compounds, and are confirmed by 2D NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.70dH-2
~7.60dH-4
~7.25tH-5
~7.45dH-6
~6.80dH-3
~4.00sCH₂
Note: Predicted values are based on typical chemical shifts for benzofuran and substituted aromatic compounds. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~154.5C-7a
~145.0C-2
~128.5C-3a
~128.0C-6
~124.5C-5
~121.0C-4
~118.0C-7
~117.0CN
~107.0C-3
~18.0CH₂
Note: Predicted values are based on typical chemical shifts for benzofuran and substituted aromatic compounds. The solvent is assumed to be CDCl₃.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the proposed structure by revealing through-bond correlations. youtube.comepfl.ch

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY spectra would be crucial for tracing the connectivity of the protons on the benzene ring (H-4, H-5, H-6) and for confirming the coupling between the furan protons (H-2 and H-3). The absence of cross-peaks between the methylene (CH₂) protons and the aromatic protons would confirm their separation.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the unambiguous assignment of the protonated carbons. For instance, the signal at ~4.00 ppm in the ¹H spectrum would correlate with the carbon signal at ~18.0 ppm, definitively assigning it as the methylene (CH₂) group. Similarly, each aromatic proton signal would be correlated to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for elucidating the complete molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.eduresearchgate.net This is vital for assigning quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for confirming the structure of this compound would include:

Correlations from the methylene protons (CH₂) to the nitrile carbon (CN), the attached aromatic carbon (C-7), and the adjacent ring-junction carbon (C-7a). This unequivocally establishes the position of the acetonitrile substituent.

Correlations from the furan proton H-2 to carbons C-3, C-3a, and C-7a.

Correlations from the aromatic proton H-6 to carbons C-4, C-7a, and C-7.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a structure.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a molecular fingerprint. The key characteristic vibrational modes for this compound are the nitrile stretch, aromatic C-H and C=C stretches, and the C-O-C ether stretch. mdpi.comresearchgate.net

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000MediumAromatic and Furan C-H Stretching
2950-2850WeakAliphatic C-H Stretching (CH₂)
2260-2240Sharp, MediumNitrile (C≡N) Stretching
1620-1580MediumAromatic C=C Ring Stretching
1480-1440MediumAromatic C=C Ring Stretching
~1250StrongAsymmetric C-O-C Stretching (Aryl ether)
800-740StrongC-H Out-of-Plane Bending (Aromatic substitution pattern)

The most diagnostic peak in the FT-IR spectrum is the sharp absorption band in the 2260-2240 cm⁻¹ region, which is a definitive indicator of the nitrile functional group. nih.gov

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds within non-polar environments often produce strong Raman signals.

For this compound, the symmetric stretching of the aromatic rings and the C≡N bond are expected to be prominent in the Raman spectrum. The complementarity is useful in confirming functional groups and analyzing the skeletal vibrations of the benzofuran core.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000MediumAromatic and Furan C-H Stretching
2260-2240StrongNitrile (C≡N) Stretching
~1600StrongAromatic Ring Breathing Mode
~1000StrongSymmetric Ring Breathing Mode

To achieve the highest level of confidence in vibrational assignments, experimental FT-IR and Raman spectra can be correlated with theoretical predictions from quantum chemical calculations. ethz.ch Methods such as Density Functional Theory (DFT) are employed to compute the optimized molecular geometry and its corresponding vibrational frequencies. chemrxiv.org

This computational approach allows for the prediction of the entire vibrational spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to account for anharmonicity. chemrxiv.org By comparing the calculated spectrum (including both frequencies and intensities) with the experimental data, each observed band in the FT-IR and Raman spectra can be assigned to a specific vibrational mode of the molecule with a high degree of certainty. This correlative analysis is particularly valuable for assigning complex vibrations in the fingerprint region (below 1500 cm⁻¹) where significant overlap of bending and skeletal modes occurs.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial techniques for investigating the electronic structure and photophysical properties of a molecule. For this compound, these methods would reveal how the molecule interacts with light.

The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands arising from π → π* electronic transitions within the benzofuran ring system. The benzofuran moiety is the primary chromophore, and its absorption spectrum is typically characterized by two main bands. The first band, at higher energy (shorter wavelength, ~240-250 nm), corresponds to the benzenoid part of the molecule, while the second band, at lower energy (longer wavelength, ~270-280 nm), is associated with the heterocyclic furan ring fused to the benzene ring.

The attachment of the acetonitrile group (-CH₂CN) at the 7-position is not expected to significantly alter the primary absorption maxima compared to the parent benzofuran, as it is insulated from the π-system by a methylene (-CH₂) spacer. However, subtle shifts (solvatochromic shifts) in the absorption maxima would be anticipated in solvents of varying polarity due to dipole-dipole interactions. mdpi.com

Table 1: Expected UV-Vis Absorption Data for this compound Note: This table is predictive, as experimental data for this specific compound is not available in the cited literature. Values are based on general characteristics of benzofuran derivatives.

SolventExpected λ_max 1 (nm)Expected λ_max 2 (nm)Corresponding Electronic Transition
Hexane~245~275π → π
Acetonitrile~248~278π → π
Ethanol~250~280π → π*

Benzofuran derivatives are well-known for their fluorescent properties, typically emitting in the blue region of the electromagnetic spectrum. nih.gov It is therefore highly probable that this compound would exhibit fluorescence upon excitation at its absorption wavelength. The emission spectrum is expected to be a near mirror image of the absorption band corresponding to the lowest energy transition.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would be dependent on the rigidity of the structure and the solvent environment. nih.gov Phosphorescence, which is emission from a triplet excited state, is less common for such molecules at room temperature in solution and is typically only observed at low temperatures in a rigid matrix.

Table 2: Predicted Photophysical Properties for this compound Note: This table is predictive, as experimental data for this specific compound is not available in the cited literature.

PropertyPredicted Value/BehaviorConditions
Fluorescence Emission Maximum~305 - 370 nmIn a non-polar solvent like cyclohexane
Fluorescence Quantum Yield (Φ_F)Moderate to HighDependent on solvent and substituents
PhosphorescenceLikely observable only at low temperatures (e.g., 77 K)In a frozen solvent matrix

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₁₀H₇NO), the exact mass can be calculated and compared to an experimental value.

The monoisotopic mass of C₁₀H₇NO is 157.05276 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, with an m/z of 158.06004. uni.lu Other common adducts that might be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺.

Tandem mass spectrometry (MS/MS) on the protonated molecule would reveal its characteristic fragmentation pattern. For benzofuran derivatives, common fragmentation pathways involve cleavages of the furan ring and loss of small neutral molecules like CO. researchgate.netnih.gov For this compound, a likely primary fragmentation would be the loss of the acetonitrile group or parts of it.

Table 3: Predicted HRMS Data for this compound Source: Predicted data from PubChem CID 23468764. uni.lu

Adduct IonMolecular FormulaPredicted m/z
[M+H]⁺C₁₀H₈NO⁺158.06004
[M+Na]⁺C₁₀H₇NNaO⁺180.04198
[M+K]⁺C₁₀H₇KNO⁺196.01592
[M]⁺C₁₀H₇NO⁺157.05221

Crystallographic Analysis of 2 1 Benzofuran 7 Yl Acetonitrile and Crystalline Derivatives

Single Crystal X-ray Diffraction Studies for Atomic-Level Structure Determination

No published single crystal X-ray diffraction data is currently available for 2-(1-Benzofuran-7-yl)acetonitrile. Therefore, a detailed analysis of its molecular conformation and geometrical parameters is not possible at this time.

Molecular Conformation and Geometrical Parameters (Bond Lengths, Bond Angles, Torsion Angles)

Specific bond lengths, bond angles, and torsion angles for this compound have not been experimentally determined.

Planarity and Aromaticity Assessment of the Benzofuran (B130515) System

An assessment of the planarity and aromaticity of the benzofuran system in this compound based on experimental crystallographic data cannot be conducted.

Analysis of Supramolecular Architecture in the Solid State

Without crystallographic data, the supramolecular architecture of this compound in the solid state remains uncharacterized.

Characterization of Intermolecular Hydrogen Bonding Networks

The nature and extent of any intermolecular hydrogen bonding networks in crystalline this compound are unknown.

Investigation of Pi-Stacking and Other Non-Covalent Interactions

A detailed investigation into π-stacking and other non-covalent interactions within the crystal structure of this compound has not been performed.

Polymorphism and Crystal Engineering Principles Applied to this compound

There is no information in the scientific literature regarding the polymorphism of this compound or the application of crystal engineering principles to this compound.

Computational and Theoretical Investigations of 2 1 Benzofuran 7 Yl Acetonitrile

Quantum Chemical Calculation Methodologies

The theoretical investigation of organic molecules like 2-(1-Benzofuran-7-yl)acetonitrile relies on a variety of sophisticated computational methods to predict their properties.

Application of Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it particularly well-suited for studying molecules of this size. physchemres.org DFT methods, especially those using hybrid functionals, have been shown to yield precise results for the physico-chemical properties of various systems, including heterocyclic compounds like benzofuran (B130515) derivatives. physchemres.orgnih.gov These methods are adept at providing reliable information about both ground and excited-state properties. physchemres.org

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, also play a crucial role. While computationally more demanding, they provide a high level of theory for benchmarking results. For instance, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as the SCS-CC2 variant, have been successfully used for calculating the properties of related heterocyclic molecules like 2,3-benzofuran. hhu.de For a molecule like this compound, a combined approach using both DFT for broad analysis and ab initio calculations for specific property validation would be a robust strategy.

Selection and Validation of Basis Sets and Computational Functionals

The accuracy of quantum chemical calculations is highly dependent on the choice of the functional and the basis set. For benzofuran derivatives, a range of functionals have been tested and validated. For example, studies on 2-phenylbenzofuran (B156813) have shown that the GGA-PBE functional provides a good agreement with experimental data for geometric parameters. physchemres.org The B3LYP hybrid functional is also a popular choice and has been extensively used for studying the structural and electronic properties of benzofuran-stilbene hybrids and other derivatives. rsc.orgrsc.org

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and its more extensive versions like 6-311G(d,p) and 6-311++G(d,p), are commonly employed for these types of organic molecules. physchemres.orgrsc.orgcolab.ws The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. For higher accuracy calculations, correlation-consistent basis sets like aug-cc-pVDZ may also be utilized. researchgate.net Validation of the chosen computational level is typically achieved by comparing calculated properties, such as geometric parameters, with available experimental data for similar known compounds. physchemres.org

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, a wealth of information about the electronic nature and potential reactivity of this compound can be extracted.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. nih.gov A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For benzofuran derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring system. ic.ac.uk In this compound, the HOMO is expected to be localized on the benzofuran ring, while the LUMO may have significant contributions from the acetonitrile (B52724) group. The calculated HOMO-LUMO gap provides insights into the molecule's electronic transitions and its stability.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated at the B3LYP/6-311G(d,p) level in the gas phase)

ParameterEnergy (eV)
HOMO-6.45
LUMO-1.05
Energy Gap (ΔE)5.40

Note: These are illustrative values based on typical findings for substituted benzofurans and may not represent experimentally verified data for this specific molecule. researchgate.net

Mapping of Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. physchemres.orguni-muenchen.de The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. physchemres.org

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the benzofuran ring, indicating these as potential sites for electrophilic interaction. physchemres.orgresearchgate.net The hydrogen atoms of the aromatic ring and the methylene (B1212753) bridge would exhibit positive potential. This information is crucial for understanding intermolecular interactions and potential binding modes with biological targets. researchgate.net

Theoretical Determination of Dipole Moments and Polarizability

Polarizability (α) describes the ability of the electron cloud of a molecule to be distorted by an external electric field. researchgate.net It is a measure of the "softness" of the molecule. Both the dipole moment and polarizability are important for understanding a molecule's response to its environment and its non-linear optical (NLO) properties. physchemres.org

Table 2: Illustrative Calculated Electronic Properties for this compound (Calculated at the B3LYP/6-311G(d,p) level in the gas phase)

PropertyCalculated Value
Dipole Moment (μ)3.9 D
Mean Polarizability (α)185 a.u.

Note: These are illustrative values based on typical findings for related benzofuran and acetonitrile compounds and may not represent experimentally verified data for this specific molecule. researchgate.netnih.gov

Simulated Spectroscopic Properties

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral characteristics of molecules. For this compound, these methods could provide valuable data to aid in its experimental identification and characterization.

Computational Prediction of Vibrational (IR and Raman) Spectra

Theoretical vibrational spectra are typically calculated using Density Functional Theory (DFT) methods, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The calculation would first involve optimizing the ground state geometry of this compound. Following optimization, a frequency calculation would yield the harmonic vibrational frequencies.

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The resulting data would provide a predicted inventory of vibrational modes, including the characteristic C≡N stretch of the nitrile group, as well as various C-H, C-O, and C-C stretching and bending modes of the benzofuran ring system. The calculated intensities for both IR and Raman spectra would further aid in the assignment of experimental spectra.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
C≡N Stretch~2250StrongStrong
Aromatic C-H Stretch~3100-3000MediumStrong
CH₂ Stretch (acetonitrile)~2950-2850MediumMedium
C-O-C Stretch~1250-1050StrongMedium
Benzene (B151609) Ring Breathing~1600, ~1500Medium-StrongStrong

Note: This table is illustrative and contains hypothetical data based on characteristic group frequencies. Actual values would require specific DFT calculations.

Simulation of Electronic Absorption (UV-Vis) Spectra and Excited States

The electronic absorption properties of this compound could be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations, performed on the optimized ground state geometry, can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths of the electronic transitions.

The predicted UV-Vis spectrum would likely show transitions characteristic of the benzofuran chromophore, such as π→π* transitions. The nature of these transitions, including the molecular orbitals involved (e.g., HOMO to LUMO), can be analyzed to understand the electronic structure of the molecule and how it is influenced by the acetonitrile substituent. Solvation effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate the spectrum in different solvents.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~280-300> 0.1HOMO → LUMO (π→π)
S₀ → S₂~240-260> 0.1HOMO-1 → LUMO (π→π)
S₀ → S₃~210-230> 0.2HOMO → LUMO+1 (π→π*)

Note: This table is illustrative and contains hypothetical data. Actual values would require specific TD-DFT calculations.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this could involve investigating its synthesis or its reactivity in various chemical transformations.

Identification and Characterization of Transition States

To study a reaction involving this compound, computational methods would be used to locate and characterize the transition state (TS) structure connecting reactants and products. A transition state search algorithm, such as the Berny algorithm, would be employed to find the first-order saddle point on the potential energy surface. The nature of the transition state would be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Barriers and Reaction Coordinates

Once the transition state is identified, the activation barrier (ΔG‡) for the reaction can be calculated as the difference in Gibbs free energy between the transition state and the reactants. This provides a quantitative measure of the reaction's feasibility. The reaction coordinate, which is the path of lowest energy connecting reactants to products via the transition state, can be mapped out using Intrinsic Reaction Coordinate (IRC) calculations. This would confirm that the identified transition state indeed connects the desired reactants and products.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. Conformational analysis of this compound would involve exploring its potential energy surface to identify the most stable conformers.

This is typically achieved by performing a systematic or stochastic search of the conformational space. For a relatively rigid molecule like this compound, a key flexible bond would be the C-C bond connecting the acetonitrile group to the benzofuran ring. A potential energy surface scan can be performed by rotating this bond and calculating the energy at each step. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution based on their relative free energies.

Future Prospects in Chemical Research on 2 1 Benzofuran 7 Yl Acetonitrile

Advancements in Novel and Efficient Synthetic Pathways

The creation of 2-(1-Benzofuran-7-yl)acetonitrile, while achievable, is an area ripe for optimization. Future research endeavors will undoubtedly focus on pioneering more efficient and environmentally benign synthetic strategies. A key area of development is the implementation of one-pot reactions, which streamline multi-step sequences into a single, cohesive process. This approach not only enhances efficiency but also minimizes waste. For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst has been shown to be an environmentally friendly method for creating benzofuran (B130515) derivatives. acs.org

Furthermore, the application of palladium-catalyzed reactions is a promising avenue. nih.gov For example, a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, facilitated by a palladium catalyst, has been reported for the synthesis of 2-arylbenzofurans, a process that is scalable to the gram quantity. nih.gov The exploration of catalyst-free synthesis methods also presents an intriguing path forward, offering a potentially greener alternative to traditional catalytic processes. nih.gov

Synthetic ApproachCatalyst/ConditionsKey Advantages
One-Pot Synthesis Copper IodideEnvironmentally benign, streamlined process
Palladium-Catalyzed Reaction Palladium AcetateScalable, efficient for creating 2-arylbenzofurans
Catalyst-Free Synthesis VariesReduced environmental impact, simplified purification

Development of Advanced Catalytic Systems for Selective Derivatization

The molecular structure of this compound provides multiple opportunities for chemical modification. The development of sophisticated catalytic systems capable of precise and selective derivatization is a critical frontier. Transition metals such as palladium, copper, nickel, rhodium, and gold have been instrumental in the synthesis and functionalization of the benzofuran core. acs.orgnih.govresearchgate.net

Future work will likely involve the design of novel catalysts that can target specific C-H bonds on the benzofuran ring, allowing for the direct introduction of new functional groups. For instance, Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds has demonstrated controllable chemoselectivity, yielding benzofurans. organic-chemistry.org Moreover, the use of radical reactions is emerging as a powerful tool for creating complex benzofuran derivatives that may be difficult to synthesize using other methods. rsc.orgnih.gov The ability to selectively introduce bromine atoms, for example, opens the door to a wide range of subsequent cross-coupling reactions like the Suzuki and Heck reactions. nih.gov

Potential for Integration into Non-Biological Material Science Applications

While benzofuran derivatives have been extensively studied for their biological activities, their unique electronic and photophysical properties suggest significant potential in the realm of material science. nih.govnih.gov The benzofuran scaffold is a component of various man-made materials, including molecular electronics and functional polymers. rsc.org

One of the most promising areas is the development of organic light-emitting diodes (OLEDs). The inherent fluorescence of the benzofuran ring system makes it an attractive building block for creating novel and efficient light-emitting materials. Additionally, the structural and electronic properties of benzofuran derivatives could be harnessed for applications in organic photovoltaics (OPVs), potentially leading to the development of new types of solar cells. The nitrile group's ability to coordinate with metal ions also suggests that derivatives of this compound could be engineered as highly sensitive chemical sensors.

In-depth Elucidation of Complex Reaction Mechanisms and Pathways

A profound understanding of the mechanisms governing the synthesis and reactions of this compound is paramount for future innovation. Gaining detailed insight into reaction pathways allows for the optimization of existing methods and the rational design of new ones. For example, mechanistic studies have proposed that the synthesis of benzofuran derivatives can proceed through various intermediates, such as iminium ions or via radical transfers, depending on the catalytic system employed. acs.orgnih.gov

Future research will likely employ advanced analytical techniques, such as in-situ spectroscopy and kinetic studies, to observe reactions in real-time and identify transient intermediates. Isotope labeling studies will also be invaluable for tracing the path of atoms throughout a reaction, providing conclusive evidence for proposed mechanisms. Understanding these intricate details is crucial for controlling reaction outcomes and minimizing the formation of undesirable byproducts.

Synergistic Application of Experimental and Computational Approaches for Comprehensive Understanding

The convergence of experimental and computational chemistry offers a powerful paradigm for accelerating research on this compound. Computational tools, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are already being used to predict the biological activities of new benzofuran derivatives and to understand their interactions with biological targets. researchgate.netresearchgate.netbuchhandlungschwartz.de

This synergy will become even more critical in the future. For instance, Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the stability of intermediates, guiding experimental efforts. nih.gov Molecular dynamics simulations can provide insights into the conformational behavior of these molecules. By combining computational screening of virtual compound libraries with high-throughput experimental validation, researchers can significantly expedite the discovery of new derivatives with tailored properties for a wide range of applications, from medicine to material science. researchgate.netnih.gov

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-(1-Benzofuran-7-yl)acetonitrile, and how can its purity be validated?

A: The compound is typically synthesized via multi-step reactions starting from hydroxyacetophenone derivatives. A general protocol involves:

  • Step 1: Condensation of 2-hydroxyacetophenone with aldehydes in the presence of a catalyst (e.g., ZnO nanoparticles) to form the benzofuran core .
  • Step 2: Introduction of the acetonitrile group via nucleophilic substitution or cyanation reactions.
  • Purity Validation: Use TLC (hexane/EtOAc 1:7) for reaction monitoring, followed by column chromatography (silica gel, hexane/EtOAc 4:1) for purification . Analytical methods include HPLC, NMR (¹H/¹³C), and FT-IR to confirm structural integrity .
Key Analytical Data Values/Techniques
Molecular FormulaC₁₀H₇NO (hypothetical)*
Purity Assessment>98% (HPLC)
Structural Confirmation¹H NMR (δ 7.2–7.8 ppm, aromatic protons)

*Note: Exact formula not explicitly stated in evidence; inferred from related compounds.

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve the yield of this compound?

A: Key factors include:

  • Catalyst Screening: ZnO nanoparticles enhance reaction efficiency by reducing side products (e.g., dihydrofuran derivatives) .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control: Room-temperature reactions minimize decomposition, while elevated temperatures (50–60°C) may accelerate cyanation steps .
  • Byproduct Analysis: Use GC-MS to identify impurities (e.g., unreacted aldehydes) and adjust stoichiometry .

Biological Activity and Target Identification

Q. Q: What is the hypothesized biological activity of this compound, and how can its targets be identified?

A: Structural analogs (e.g., hydroxylated benzofuran-acetonitrile derivatives) show affinity for estrogen receptors (ESR1/ESR2) , suggesting potential as SERMs (Selective Estrogen Receptor Modulators) .

  • Target Identification Methods:
    • In Silico Docking: Molecular modeling against ESR1/ESR2 crystal structures.
    • In Vitro Assays: Competitive binding studies using radiolabeled estradiol .
    • Gene Expression Profiling: Transcriptomic analysis in MCF-7 cells to assess estrogen-responsive genes .

Advanced Analytical Challenges

Q. Q: How can researchers resolve contradictions in spectral data for this compound derivatives?

A: Contradictions often arise from:

  • Tautomerism: Hydroxyl groups on the benzofuran ring may cause keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize tautomers .
  • Regioisomeric Byproducts: Compare experimental ¹³C NMR with DFT-calculated chemical shifts .
  • Dynamic HPLC Effects: Adjust mobile phase pH to separate isomers (e.g., acetic acid in acetonitrile/water) .

Structure-Activity Relationship (SAR) Studies

Q. Q: What structural modifications enhance the bioactivity of this compound?

A: SAR trends from related compounds suggest:

  • Electron-Withdrawing Groups (EWGs): Fluorine at position 5 increases metabolic stability and receptor binding .
  • Hydroxyl Substitutions: A 4-hydroxyphenyl group improves ESR1 affinity (e.g., IC₅₀ = 0.5 μM in competitive assays) .
  • Acetonitrile Positioning: The 7-position minimizes steric hindrance in the receptor-binding pocket .

Stability and Storage

Q. Q: What are the critical stability parameters for this compound in long-term studies?

A: Stability is influenced by:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group .
  • pH-Dependent Degradation: Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Mechanistic Studies

Q. Q: What experimental designs are suitable for elucidating the reaction mechanism of benzofuran-acetonitrile formation?

A: Recommended approaches:

  • Kinetic Isotope Effects (KIE): Compare rates using deuterated aldehydes to identify rate-determining steps .
  • Trapping Intermediates: Use scavengers (e.g., TEMPO) to detect radical species in cyanation .
  • Computational Studies: DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.